

In-Depth Technical Guide: Cellular Pathways Activated by ARA290 Binding

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Compound of Interest

Compound Name: ARA290

Cat. No.: B8209730

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Executive Summary

ARA290, a synthetic 11-amino acid peptide derived from the structure of erythropoietin (EPO), is a selective agonist for the Innate Repair Receptor (IRR). Unlike EPO, **ARA290** does not stimulate erythropoiesis, thereby avoiding the associated adverse cardiovascular effects.[1][2][3] Its mechanism of action is centered on the activation of tissue-protective and anti-inflammatory cellular pathways. Upon binding to the IRR, a heterodimer of the EPO receptor (EPOR) and the β -common receptor (β cR or CD131), **ARA290** initiates a signaling cascade that promotes cell survival, reduces inflammation, and facilitates tissue repair.[1][3][4] This technical guide provides a comprehensive overview of the cellular pathways activated by **ARA290**, supported by available quantitative data, detailed experimental protocols, and visual diagrams of the signaling cascades.

ARA290 Binding and Receptor Activation

ARA290 selectively binds to the Innate Repair Receptor (IRR), which is typically upregulated in tissues under stress, injury, or inflammation.[3][5] This receptor is a heterodimeric complex composed of the erythropoietin receptor (EPOR) and the β -common receptor (β cR), also known as CD131.[1][4] This selective binding is crucial as it dissociates the tissue-protective effects of EPO from its hematopoietic actions.[1][2][3]

Quantitative Binding Data

While described as a high-affinity interaction, specific dissociation constant (Kd) values for **ARA290** binding to the human IRR are not consistently reported in publicly available literature. The effective concentrations observed in in-vitro and in-vivo studies provide an indirect measure of its potency.

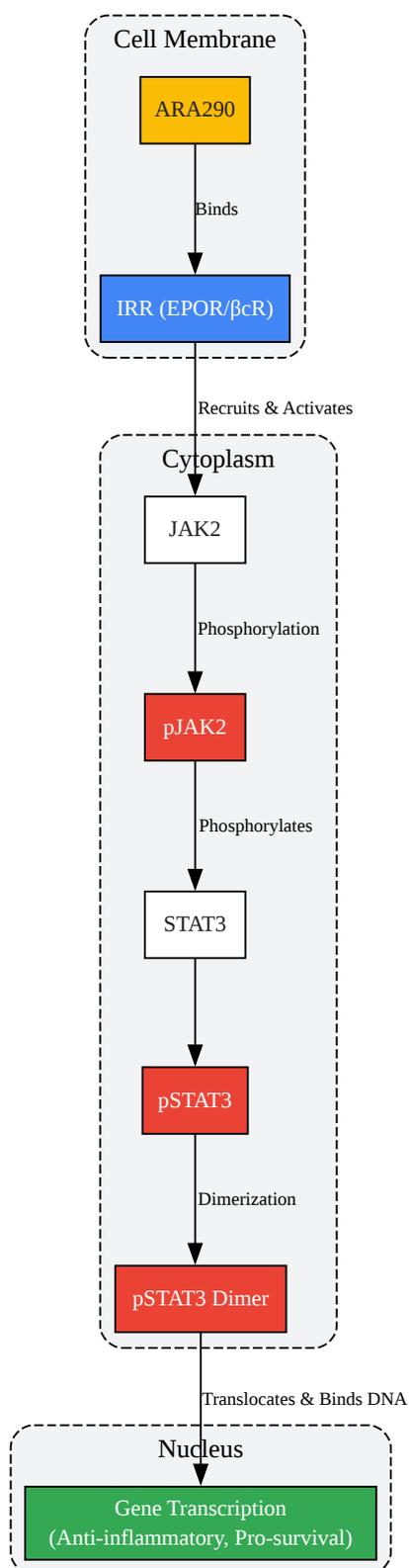
Parameter	Value	Species/System	Reference
In Vivo Effective Dose (Allodynia Reduction)	3 - 60 µg/kg	Rat	[4][6][7]
In Vitro Effective Concentration (Cytoprotection)	50 - 400 nM	Human Cell Lines (HEK-293, ACHN)	[8][9]
Clinical Dose (Neuropathy)	2 - 4 mg/day (subcutaneous)	Human	[3][10]

Core Signaling Pathways Activated by **ARA290**

Upon binding to the IRR, **ARA290** triggers the activation of several downstream signaling pathways that collectively contribute to its anti-inflammatory, anti-apoptotic, and tissue-reparative effects. The primary pathways implicated are the JAK2/STAT3 pathway and the PI3K/Akt pathway, alongside the inhibition of the pro-inflammatory NF-κB pathway.

JAK2/STAT3 Pathway

Activation of the IRR by **ARA290** leads to the phosphorylation and activation of Janus Kinase 2 (JAK2).[11] Activated JAK2, in turn, phosphorylates Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 (pSTAT3) dimerizes and translocates to the nucleus, where it modulates the transcription of genes involved in cell survival and inflammation.

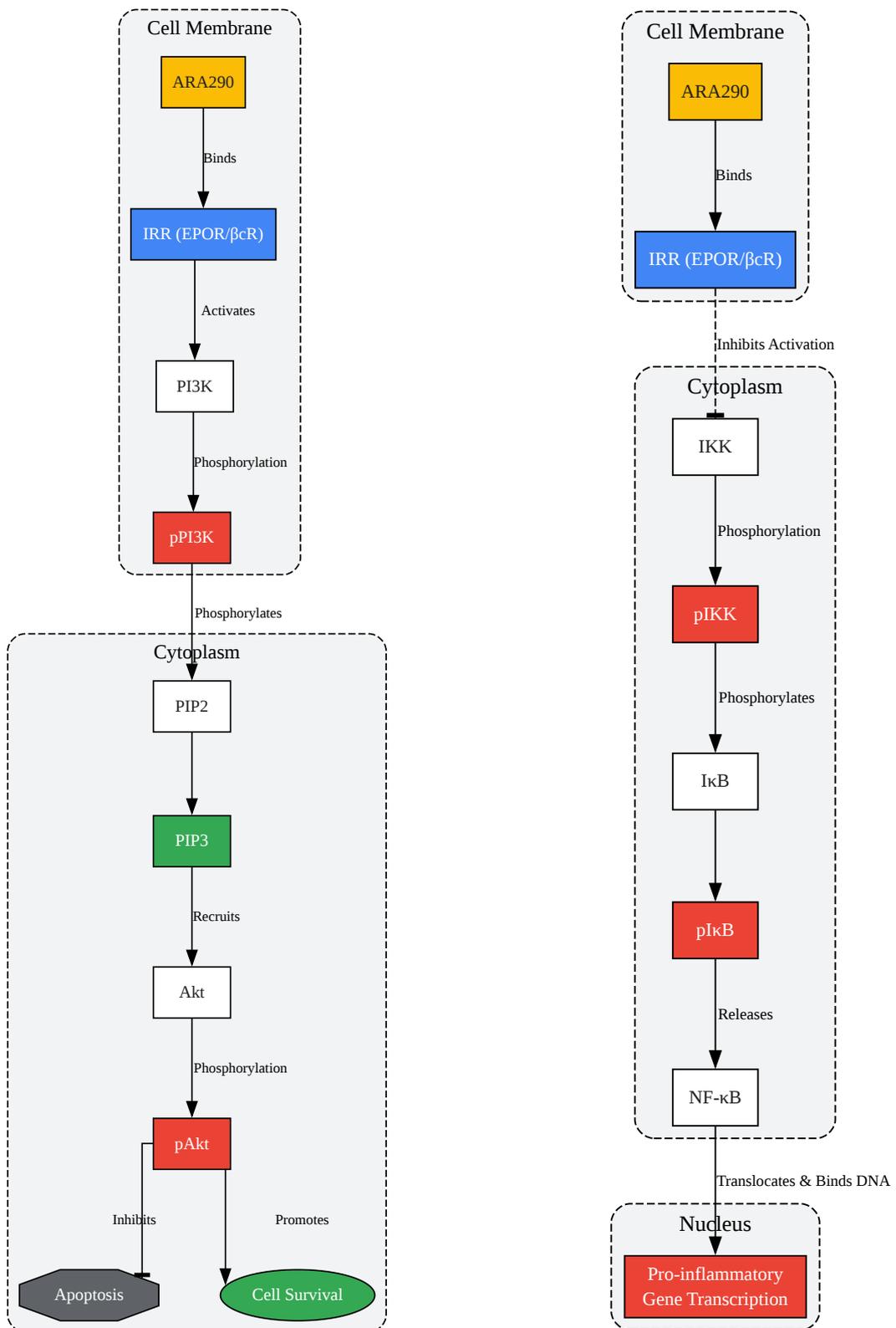


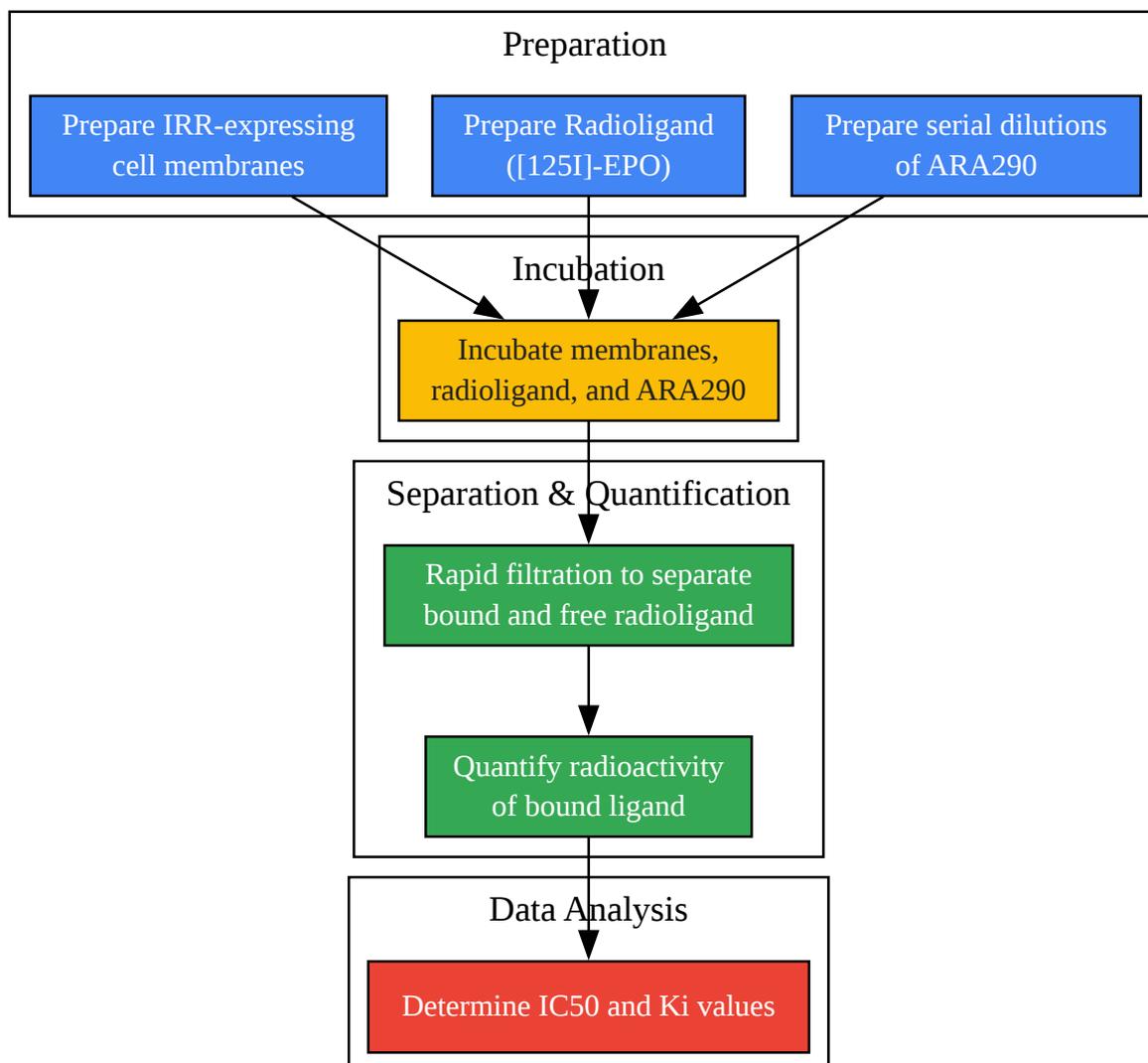
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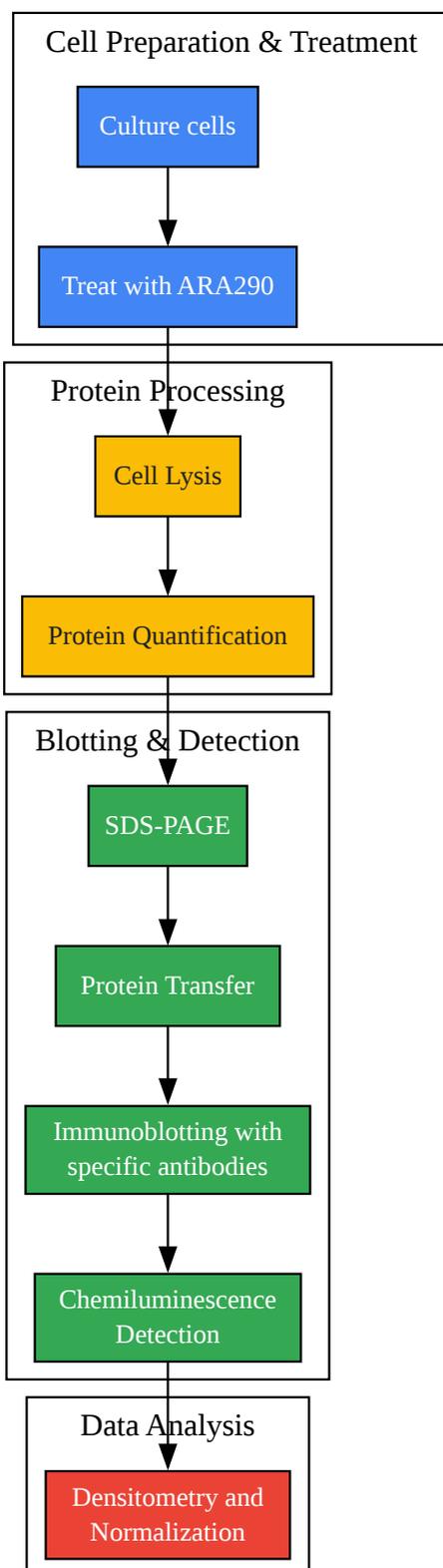
Figure 1: ARA290 activates the JAK2/STAT3 signaling pathway.

PI3K/Akt Pathway

The binding of **ARA290** to the IRR also initiates the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade. This pathway is a central regulator of cell survival, proliferation, and metabolism. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP₃). PIP₃ recruits Akt to the cell membrane, where it is phosphorylated and activated. Activated Akt then phosphorylates a variety of downstream targets to inhibit apoptosis and promote cell survival.







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